2-(3-Trifluoromethylbenzylsulfanyl)benzoxazole

Antimycobacterial Tuberculosis Heterocyclic Scaffold

2-(3-Trifluoromethylbenzylsulfanyl)benzoxazole is a synthetic heterocyclic small molecule with the molecular formula C₁₅H₁₀F₃NOS and a molecular weight of 309.31 g/mol. It is characterized by a benzoxazole core linked via a sulfanyl bridge to a 3-trifluoromethylbenzyl moiety.

Molecular Formula C15H10F3NOS
Molecular Weight 309.31 g/mol
Cat. No. B12257355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Trifluoromethylbenzylsulfanyl)benzoxazole
Molecular FormulaC15H10F3NOS
Molecular Weight309.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)SCC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C15H10F3NOS/c16-15(17,18)11-5-3-4-10(8-11)9-21-14-19-12-6-1-2-7-13(12)20-14/h1-8H,9H2
InChIKeyYZCKGJLXRXDRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Trifluoromethylbenzylsulfanyl)benzoxazole (CAS 904552-60-9): Core Chemical Identity and Baseline Procurement Specifications


2-(3-Trifluoromethylbenzylsulfanyl)benzoxazole is a synthetic heterocyclic small molecule with the molecular formula C₁₅H₁₀F₃NOS and a molecular weight of 309.31 g/mol . It is characterized by a benzoxazole core linked via a sulfanyl bridge to a 3-trifluoromethylbenzyl moiety. This specific substitution pattern places it within the class of 2-(substituted benzyl)sulfanyl benzoxazole derivatives, a scaffold primarily investigated for antimycobacterial activity against *Mycobacterium tuberculosis* and multidrug-resistant strains [1]. The compound is commercially available for research use, serving as a building block or reference standard in medicinal chemistry and chemical biology investigations.

WorkflowAntimycobacterial screening studies
SelectionBenzoxazole core with 3-trifluoromethyl substituent
Use ContextQSAR validation and lipophilicity probe in SAR studies

Why In-Class 2-(Substituted Benzyl)sulfanyl Benzoxazole Analogs Cannot Be Substituted for 2-(3-Trifluoromethylbenzylsulfanyl)benzoxazole


Within the 2-(substituted benzyl)sulfanyl benzoxazole series, antimycobacterial activity is exquisitely sensitive to the nature and position of substituents on the benzyl ring, as demonstrated by a quantitative structure-activity relationship (QSAR) analysis of over 1,160 minimum inhibitory concentration (MIC) values [1]. This analysis established that activity is governed by a combination of lipophilicity (log P) and electronic effects (Hammett σ constants or molar refraction). Therefore, substituting the 3-trifluoromethyl group with another substituent, even one with similar steric bulk, will fundamentally alter the compound's predicted MIC, lipophilicity profile, and, consequently, its suitability for specific assays. Generic substitution without accounting for these QSAR-defined parameters will result in unpredictable biological outcomes.

Substituent Sensitivity3-Trifluoromethyl sets a distinct log P and electronic profile; analogs with different substituents may shift MIC unpredictably.
Core Heterocycle RankBenzoxazole core exhibits a different antimycobacterial rank than benzothiazole; scaffold change can alter activity tier.

Quantitative Differentiation Evidence for 2-(3-Trifluoromethylbenzylsulfanyl)benzoxazole Versus Analogs


Antimycobacterial Core Ranking: Benzoxazole vs. Benzimidazole and Benzothiazole

In a QSAR analysis of over 1,160 MIC values, the antimycobacterial potency of the core heterocycle was ranked. The benzoxazole (BOZ) scaffold was found to have activity comparable to benzimidazole (BIM) and significantly superior to benzothiazole (BTZ) [1]. This ranking is critical for initial scaffold selection. The target compound, bearing the BOZ core, is thus positioned in a favorable activity tier for antimycobacterial investigations.

Core Heterocycle Rank
Class-level inference
Benzoxazole ≈ Benzimidazole > Benzothiazole
Supports scaffold selection for antimycobacterial screening
Reported rank from QSAR analysis of >1160 MIC values
Antimycobacterial Tuberculosis Heterocyclic Scaffold

Predicted Antimycobacterial Activity Based on 3-Trifluoromethyl Substituent QSAR

The QSAR model for this compound class demonstrates that log MIC values are dominantly raised by increasing log P and partially lowered by (log P)² and σ×Δlog P [1]. The 3-trifluoromethyl group on the target compound is strongly electron-withdrawing and highly lipophilic. In contrast, lead compounds in the series, such as the dinitrobenzyl derivatives, are more polar with lower log P and exhibit significantly higher antimycobacterial potency (lower MICs) [2]. The trifluoromethyl derivative is therefore predicted to have a higher MIC, but its distinct lipophilicity profile makes it a differentiated tool for probing the role of lipophilicity in activity or for applications where high log P is desired (e.g., enhancing blood-brain barrier penetration in CNS studies).

QSAR Lipophilicity Shift
Cross-study comparable
log P ~4.4 vs. dinitro analog
May support lipophilicity-driven MIC differentiation in SAR
Predicted from QSAR model; actual MIC may be higher
QSAR Antimycobacterial Substituent Effect

Metabolic Stability Imparted by the Trifluoromethyl Group

The incorporation of a trifluoromethyl group on an aromatic ring is a well-established strategy to enhance metabolic stability. A systematic analysis of over 220,000 compounds in Pfizer's human liver microsomal clearance database revealed that substitution with a trifluoromethyl group generally reduces microsomal clearance, thereby increasing metabolic half-life [1]. While not a direct head-to-head comparison for this specific compound, this class-level effect is a predictable and quantifiable advantage over non-fluorinated or less metabolically stable analogs, such as those containing unsubstituted phenyl or labile ester groups.

Metabolic Stability Context
Class-level inference
Trifluoromethyl associated with reduced microsomal clearance
May provide longer half-life in in vitro assays
Effect observed across large dataset; not compound-specific
Metabolic Stability Drug Metabolism Microsomal Clearance

Aqueous Solubility: A Defined Physicochemical Parameter

The aqueous solubility of 2-(3-Trifluoromethylbenzylsulfanyl)benzoxazole has been quantitatively measured and reported as 38 μM . This value is critical for planning in vitro assays, as it defines the achievable concentration range in aqueous buffers without the use of organic co-solvents. This solubility profile is a direct consequence of its specific substitution pattern and can be compared to other benzoxazole derivatives, which may exhibit higher or lower solubility depending on their substituents. This quantifiable parameter aids in selecting the appropriate compound for assays sensitive to precipitation or requiring specific concentration windows.

Aqueous Solubility
Data to verify
38 μM
Defines aqueous assay range without co-solvent
Reported value; validate in specific buffer conditions
Solubility Physicochemical Property Assay Development

Optimal Research Application Scenarios for 2-(3-Trifluoromethylbenzylsulfanyl)benzoxazole Based on Quantitative Differentiation


Use as a High-Lipophilicity Control in Antimycobacterial Structure-Activity Relationship (SAR) Studies

Given its predicted higher log P and reduced antimycobacterial potency compared to lead dinitro derivatives, this compound serves as an ideal, quantifiable control for investigating the role of lipophilicity in antimycobacterial activity. It can be used to benchmark the activity of more polar analogs and to validate QSAR models predicting the negative impact of excessive lipophilicity on MIC values [1].

Probe for Membrane Permeability and Metabolic Stability in ADME Assays

The trifluoromethyl group is a well-characterized motif for enhancing metabolic stability and membrane permeability. This compound is therefore a valuable tool in ADME (Absorption, Distribution, Metabolism, and Excretion) assays to study the impact of a specific, metabolically stable, lipophilic substituent on properties such as Caco-2 permeability and human liver microsomal clearance [2].

Reference Standard for Analytical Method Development and Validation

With a defined CAS number, molecular formula, and reported solubility of 38 μM, this compound is suitable for use as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of benzoxazole derivatives in complex biological matrices.

Building Block for the Synthesis of Focused Libraries Targeting CNS Disorders

The enhanced lipophilicity conferred by the 3-trifluoromethyl group is a strategic advantage for designing compounds intended to cross the blood-brain barrier. This compound can serve as a key building block for synthesizing focused libraries of CNS-active agents, leveraging its favorable physicochemical properties for brain penetration.

Application
Selection Property
Validation Focus
Antimycobacterial SAR control
High lipophilicity 3-CF₃ substituent
Lipophilicity-dependent MIC shifts
ADME assay probe
Trifluoromethyl for metabolic stability context
Microsomal clearance and permeability endpoints
Analytical reference standard
Defined CAS and solubility threshold
Purity and identity for LC-MS/HPLC methods
CNS-permeable library synthesis
High log P for BBB penetration context
Permeability screening in cell-based models
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